REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:10](O)=[O:11])[CH3:8]>CCOCC>[CH2:7]([CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:10][OH:11])[CH3:8] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CC(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 25° C
|
Type
|
CUSTOM
|
Details
|
After this time period, the solution was quenched with the dropwise addition of H2O (2.74 mL), 15% NaOH (2.74 mL), and H2O (8.22 mL) with efficient stirring
|
Type
|
ADDITION
|
Details
|
Solid Na2SO4 was added
|
Type
|
CUSTOM
|
Details
|
to dry the solvent
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with excess Et2O
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by the Biotage Flash™ 40 chromatography instrument, eluent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |